molecular formula C13H9FO B1302161 2-Fluorobiphenyl-4-carboxaldehyde CAS No. 57592-43-5

2-Fluorobiphenyl-4-carboxaldehyde

Cat. No.: B1302161
CAS No.: 57592-43-5
M. Wt: 200.21 g/mol
InChI Key: BBFKVFLWRKZSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-Fluorobiphenyl-4-carboxaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluorobiphenyl-4-carboxaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluorobiphenyl-4-carboxaldehyde and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, flurbiprofen derivatives inhibit the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain by decreasing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

2-Fluorobiphenyl-4-carboxaldehyde can be compared with other similar compounds, such as:

    2-Fluorobiphenyl: Lacks the aldehyde functional group, making it less reactive in certain synthetic applications.

    4-Fluorobiphenyl-2-carboxaldehyde: Has a different substitution pattern, affecting its reactivity and applications.

    Biphenyl-4-carboxaldehyde: Lacks the fluorine atom, which influences its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

2-Fluorobiphenyl-4-carboxaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, drawing from diverse research findings.

Molecular Formula : C₁₂H₉FO
Molecular Weight : Approximately 200.21 g/mol
Structure : The compound features a biphenyl structure with a fluorine atom at the 2' position and an aldehyde functional group at the 4-position, which influences its reactivity and biological interactions.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in drug metabolism:

  • Cytochrome P450 Inhibition : This compound has shown potential as an inhibitor of specific cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. Such inhibition may affect the efficacy and toxicity profiles of co-administered medications.
  • Protein Kinase Ligand Activity : Studies have suggested that it may act as a weak inhibitor of certain protein kinases, indicating potential as a scaffold for developing more potent kinase inhibitors.

The biological activity of this compound can be attributed to its structural features:

  • Electrophilic Nature : The electron-withdrawing fluorine atom enhances electrophilic reactions, making the aldehyde group more reactive towards nucleophiles. This property could facilitate various condensation reactions relevant in medicinal chemistry.
  • Lipophilicity and Bioavailability : The presence of fluorine increases lipophilicity, potentially improving the compound's absorption and distribution in biological systems. This characteristic is crucial for drug development as it can enhance bioavailability.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Cytochrome P450 InhibitionWeak inhibitory activity observed; implications for drug metabolism.
Anticancer ActivityFluorinated derivatives showed significant cytotoxicity in cancer cell lines.
Protein Kinase InteractionPotential ligand for protein kinases; further development needed.

Applications in Drug Development

Due to its unique properties, this compound is being explored for various applications:

  • Drug Discovery : Its ability to interact with biological targets positions it as a candidate for further development into therapeutic agents.
  • Material Science : The compound's reactivity can also be harnessed in synthesizing new materials with specific properties beneficial for catalysis or coordination chemistry.

Properties

IUPAC Name

3-fluoro-4-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFKVFLWRKZSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374641
Record name 2-Fluorobiphenyl-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57592-43-5
Record name 2-Fluoro[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57592-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorobiphenyl-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorobiphenyl-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-2-fluoro-biphenyl (2 gm, 8 mmole) was dissolved in 20 ml of anhydrous tetrahydrofuran, THF, cooled to −78° C. under argon (Ar), n-Butyl lithium 2.5 M (3.5 ml, 8.8 mmole) was added drop wise over 10 min, and was stirred for additional 1 hr, DMF anhydrous (0.68 ml, 8.8 mmole) was then added, stirred for additional 1 hr, then warmed to room temperature over 4 hr, It was then quenched with water, extracted with ether, ether was dried, evaporated, the produced compound was purified using 9:1 hexane/ethyl acetate, to produce white solid (1 gm, 62.5%); H1-NMR INOVA-500 (CDCl3) δ 7.416-7.495 (m, 3H), 7.581-7.661 (m, 4H), 7.723 (d, J=8.0 Hz, 1H), 9.991 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.68 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
62.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorobiphenyl-4-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluorobiphenyl-4-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
2-Fluorobiphenyl-4-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
2-Fluorobiphenyl-4-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
2-Fluorobiphenyl-4-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
2-Fluorobiphenyl-4-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.